2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate is a complex organic compound with the molecular formula and a molecular weight of 538.53 g/mol. This compound is recognized for its role as a receptor interacting protein 2 kinase inhibitor, which has potential applications in treating inflammatory diseases. The compound is classified under the category of organophosphates, specifically as a dihydrogen phosphate derivative, and it exhibits significant biological activity.
The synthesis of 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate can be achieved through several methods, typically involving the construction of the quinazoline and benzo[d]thiazole moieties followed by phosphorylation.
The molecular structure of 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate features several notable components:
In terms of chemical reactivity, 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate can participate in various reactions:
The mechanism by which 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate exerts its biological effects primarily involves inhibition of the receptor interacting protein 2 kinase pathway:
The physical and chemical properties of 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate include:
The primary application of 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate lies in its role as a therapeutic agent:
2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate represents a structurally complex heterocyclic compound with systematic nomenclature defining its molecular architecture precisely. According to IUPAC conventions, the name delineates several key structural features:
The molecular formula is C₂₁H₂₃N₄O₇PS₂, with a molecular weight of 538.53 g/mol [3]. The SMILES notation (O=P(O)(OCCOC1=CC2=NC=NC(NC3=CC=C(SC=N4)C4=C3)=C2C=C1S(=O)(C(C)(C)C)=O) encodes the connectivity, emphasizing the critical bond between the quinazoline C7 and the phosphoethyloxy linker [3].
Table 1: Nomenclature and Identifiers of the Compound
Identifier Type | Value |
---|---|
Systematic Name | 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate |
CAS Registry Number | 1579965-12-0 |
Synonyms | GSK2983559; RIPK2-IN-1; Compound 3 |
Molecular Formula | C₂₁H₂₃N₄O₇PS₂ |
SMILES | O=P(O)(OCCOC1=CC2=NC=NC(NC3=CC=C(SC=N4)C4=C3)=C2C=C1S(=O)(C(C)(C)C)=O |
Key structural elements contributing to its biological activity include:
This compound emerged from targeted drug discovery efforts in the early 2010s focusing on Receptor-Interacting Protein Kinase 2 (RIPK2) inhibition. Its development was a strategic advancement in heterocyclic medicinal chemistry, addressing limitations of earlier kinase inhibitors:
The compound was first disclosed in a 2019 Journal of Medicinal Chemistry report as a "first-in-class" RIP2 kinase clinical candidate [1]. Its optimization leveraged structure-activity relationship (SAR) studies focused on:
2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate exemplifies modern prodrug approaches and kinase-targeted design in inflammatory disease therapeutics. Its significance is multi-faceted:
RIPK2 as a Therapeutic Target
RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) is a pivotal node in NOD1/NOD2 signaling pathways, driving NF-κB and MAPK activation during inflammatory responses [4] [6]. The kinase domain (aa22-287) contains an ATP-binding pocket featuring conserved residues (K47, D146) critical for catalytic activity, while the CARD domain (aa437-520) mediates oligomerization ("RIPosome" formation) upon bacterial infection [4]. This compound's ability to selectively inhibit RIPK2 kinase activity disrupts pro-inflammatory cytokine production (e.g., IL-6, IL-8, TNF-α), positioning it for autoimmune and chronic inflammatory conditions [1] [6].
Table 2: Pharmacological Profile and Selectivity Data
Parameter | Value/Outcome | Experimental Context |
---|---|---|
RIPK2 IC₅₀ | <10 nM | Biochemical kinase assay |
Kinase Selectivity | >100-fold vs. 98% of 300 kinases | Broad-panel screening |
Cellular Activity (IC₅₀) | 33 nM (TNF-α inhibition) | Human PBMCs stimulated by MDP |
Predicted Human Dose | Low oral dose | PK/PD modeling |
Key Indications | Inflammatory bowel disease, Blau syndrome, sarcoidosis | Patent claims and explant studies |
Innovative Drug Design Elements
Therapeutic Expansion Beyond Inflammation
Emerging evidence implicates RIPK2 in tumorigenesis (e.g., breast, ovarian, colorectal cancers), where its overexpression correlates with NF-κB activation and chemotherapy resistance [6]. The compound's ability to modulate tumor microenvironments via cytokine suppression supports its investigation in oncology, particularly for inflammation-associated cancers:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1